3-CHLORO-N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE
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Overview
Description
3-chloro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is an organic compound belonging to the class of indolines. These compounds contain an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole . This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 3-chloro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide typically involves the reaction of 3-chloro-2-oxoindoline with benzohydrazide under specific conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the desired indole derivative in a 40-50% yield .
Chemical Reactions Analysis
3-chloro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include zinc/acetic acid (Zn/AcOH) for reduction and triphenylphosphine for other transformations . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
This compound has been extensively studied for its potential biological activities. It has shown cytotoxic properties against various cancer cell lines, including murine leukemia, human leukemia, human T-cell leukemia, and human cervix carcinoma cells . Additionally, it has been evaluated for its anti-proliferative effects through reactive oxygen species (ROS)-induced cell apoptosis . These properties make it a valuable compound for research in cancer treatment and other medical applications.
Mechanism of Action
The mechanism of action of 3-chloro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves the induction of apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which leads to cell cycle arrest and mitochondrial membrane potential disruption . The compound’s ability to induce apoptosis at submicromolar concentrations makes it a promising candidate for further research in cancer therapy .
Comparison with Similar Compounds
Similar compounds to 3-chloro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide include N’-[(3Z)-1-acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide and N’-[(3Z)-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide These compounds share a similar indole-based structure but differ in their substituents, which can lead to variations in their biological activities and applications
Properties
Molecular Formula |
C15H10ClN3O2 |
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Molecular Weight |
299.71g/mol |
IUPAC Name |
3-chloro-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |
InChI |
InChI=1S/C15H10ClN3O2/c16-10-5-3-4-9(8-10)14(20)19-18-13-11-6-1-2-7-12(11)17-15(13)21/h1-8,17,21H |
InChI Key |
QRWDMSHLQRLRNX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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